molecular formula C10H9N2O3P B12571173 2,2'-Bipyridine-6-phosphonic acid CAS No. 261367-25-3

2,2'-Bipyridine-6-phosphonic acid

Cat. No.: B12571173
CAS No.: 261367-25-3
M. Wt: 236.16 g/mol
InChI Key: KHRGDPAXGBFKSF-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-6-phosphonic acid is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is notable for its ability to coordinate with metal ions, making it a valuable ligand in various chemical processes. Its unique structure, featuring a phosphonic acid group, enhances its binding properties and broadens its application spectrum in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine-6-phosphonic acid typically involves the coupling of pyridine derivatives. Common methods include:

    Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.

    Stille Coupling: This technique uses an organotin compound and a halopyridine, also catalyzed by palladium.

    Negishi Coupling: This method employs organozinc compounds and halopyridines with a palladium catalyst.

Industrial Production Methods: Industrial production of 2,2’-Bipyridine-6-phosphonic acid often utilizes scalable versions of the above-mentioned coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine-6-phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridine N-oxides.

    Reduction: Reduction reactions can convert it into dihydrobipyridine derivatives.

    Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various bipyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,2’-Bipyridine-6-phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine-6-phosphonic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The phosphonic acid group enhances the stability and solubility of the metal complexes, making them more effective in their respective applications .

Comparison with Similar Compounds

    2,2’-Bipyridine: Lacks the phosphonic acid group, resulting in different binding properties.

    4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination behavior.

    2,2’-Bipyridine-6,6’-dicarboxylic acid: Contains carboxylic acid groups instead of phosphonic acid, leading to variations in solubility and reactivity.

Uniqueness: 2,2’-Bipyridine-6-phosphonic acid is unique due to its phosphonic acid group, which provides enhanced binding affinity and stability in metal complexes. This makes it particularly valuable in applications requiring robust and efficient coordination compounds .

Properties

CAS No.

261367-25-3

Molecular Formula

C10H9N2O3P

Molecular Weight

236.16 g/mol

IUPAC Name

(6-pyridin-2-ylpyridin-2-yl)phosphonic acid

InChI

InChI=1S/C10H9N2O3P/c13-16(14,15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H2,13,14,15)

InChI Key

KHRGDPAXGBFKSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)P(=O)(O)O

Origin of Product

United States

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